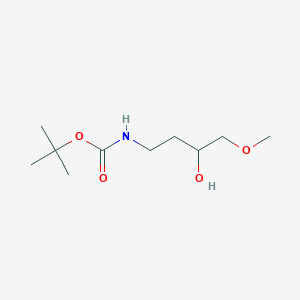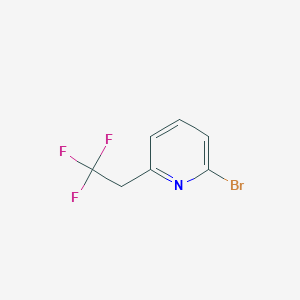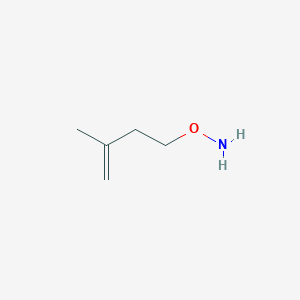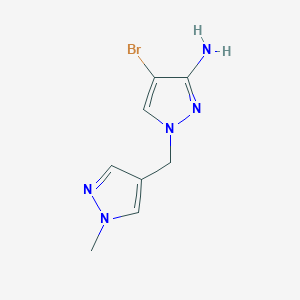
2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C₇H₉BrN₂O. It features a bromopyridine moiety attached to an aminoethanol group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to nucleophilic substitution with an amine, such as ammonia or an amine derivative, to introduce the amino group at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the pyridine ring is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a candidate for the synthesis of molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the aminoethanol group can form hydrogen bonds, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol
- 2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol
- 2-Amino-2-(3-iodopyridin-4-yl)ethan-1-ol
Uniqueness
Compared to its analogs, 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the aminoethanol moiety enhances solubility and potential biological activity. This combination makes it particularly valuable in synthetic and medicinal chemistry.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
2-amino-2-(3-bromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2 |
InChIキー |
YZPAIVRGYIBAIU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(CO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)


![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)

![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)



